molecular formula C13H13NO2 B2755516 (3-Methoxyphenyl)(pyridin-4-yl)methanol CAS No. 78815-49-3

(3-Methoxyphenyl)(pyridin-4-yl)methanol

Cat. No. B2755516
CAS RN: 78815-49-3
M. Wt: 215.252
InChI Key: NQSVTSGCCQLKHQ-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)(pyridin-4-yl)methanol, also known as MPM, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MPM is a versatile molecule that can be synthesized using various methods, and its unique properties make it a promising candidate for a wide range of research applications. In

Scientific Research Applications

Synthesis and Characterization

  • Three-component Synthesis : A novel synthesis method involving malononitrile, 4-methoxybenzaldehyde, and piperidine in methanol at room temperature was developed. This process yielded a compound structurally related to (3-Methoxyphenyl)(pyridin-4-yl)methanol with a 40% yield, demonstrating its potential in facilitating complex chemical syntheses (Wu Feng, 2011).

  • Coordination Compounds : Research on Iron(II) complexes utilized 4-pyridine hemiacetal, a compound related to this compound, to synthesize and study molecular structures and physicochemical properties. This study highlighted the importance of such compounds in the development of coordination chemistry (P. Bourosh et al., 2018).

Material Science and Analysis

  • Spectroscopic Analysis : A study involving (diphenylphosphoryl)(pyridin-4-yl)methanol demonstrated its application in spectroscopic analysis, particularly in surface-enhanced Raman scattering (SERS) and generalized two-dimensional correlation analysis (G2DCA). This research is significant for understanding molecule-surface interactions (E. Pięta et al., 2015).

  • Optical Properties of Derivatives : Synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, involving phenyl(pyridin-2-yl)methanone, was explored for their optical properties. These compounds displayed remarkable Stokes' shift range, demonstrating their potential in creating luminescent materials (G. Volpi et al., 2017).

Chemical Reactivity and Theory

  • Prins Cyclization : The compound (2-(4-Methoxyphenyl)-4-methylenetetrahydrofuran-3-yl)methanol, structurally similar to this compound, was used in a novel Prins cyclization process. This synthesis method has implications for the production of hexahydro-1H-furo[3,4-c]pyran derivatives (B. Reddy et al., 2012).

  • Density Functional Theory (DFT) Study : Theoretical studies using DFT on compounds closely related to this compound, like (RS)-(3-bromophenyl) (pyridine-2yl) methanol, helped understand the molecular structure and active sites of these molecules (S. Trivedi, 2017).

properties

IUPAC Name

(3-methoxyphenyl)-pyridin-4-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-16-12-4-2-3-11(9-12)13(15)10-5-7-14-8-6-10/h2-9,13,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSVTSGCCQLKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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